Tert-butyl[(3,4-dimethylphenyl)methyl]amine
Overview
Description
Tert-butyl[(3,4-dimethylphenyl)methyl]amine is a chemical compound with the molecular formula C13H21N and a molecular weight of 191.31 . It is used for research purposes .
Molecular Structure Analysis
The molecule contains a total of 53 bonds. There are 20 non-H bond(s), 6 multiple bond(s), 6 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 secondary amine(s) (aliphatic) .Scientific Research Applications
Steric Effects in Chemical Reactions
Steric effects significantly influence the outcome of chemical reactions involving bulky molecules like Tert-butyl[(3,4-dimethylphenyl)methyl]amine. For example, in the formylation reaction of dialkylphenols, steric hindrance plays a pivotal role in the formation of different by-products. This phenomenon is demonstrated by the formation of distinct by-products when different dialkylphenols undergo formylation, showcasing how steric effects guide chemical pathways and product formation (Huang, Chu, & Xu, 2008).
Synthesis of α-Aminophosphonates
The synthesis of α-aminophosphonates, which involves the reaction of aliphatic amines with α-phosphorylated methylenequinones, is another application. This method is utilized to obtain a-aminophosphonates that incorporate sterically hindered phenol fragments, highlighting the molecule's role in creating complex chemical structures with potential applications in various fields, including materials science and pharmacology (Gibadullina et al., 2013).
Asymmetric Synthesis of Amines
Tert-butyl[(3,4-dimethylphenyl)methyl]amine is also crucial in the asymmetric synthesis of amines. N-tert-butanesulfinyl imines, derived from tert-butanesulfinamide, serve as versatile intermediates for this purpose. They facilitate the synthesis of a wide array of highly enantioenriched amines by acting as activating agents and chiral directing groups. This methodology is vital for producing amines used in various pharmaceutical and synthetic applications (Ellman, Owens, & Tang, 2002).
Polymerization Processes
In the field of polymer science, this compound finds its application as well. It influences the polymerization of certain monomers like methyl methacrylate and acrylonitrile, impacting the overall polymerization rate and the molecular weight characteristics of the resulting polymers. This is particularly important in the synthesis of polymers with specific properties for industrial and commercial applications (Kolyakina et al., 2017).
properties
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]-2-methylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-10-6-7-12(8-11(10)2)9-14-13(3,4)5/h6-8,14H,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMRTUBKAWHZGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl[(3,4-dimethylphenyl)methyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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